molecular formula C18H13BrN2S B2482496 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 477864-54-3

10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine

Cat. No.: B2482496
CAS No.: 477864-54-3
M. Wt: 369.28
InChI Key: JVWSDOFOOLESEA-UHFFFAOYSA-N
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Description

10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound that belongs to the class of benzothiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-b][1,4]benzothiazine core with a 4-bromobenzyl substituent at the 10th position.

Chemical Reactions Analysis

10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, its inhibitory activity against 15-lipoxygenase is due to its ability to bind to the enzyme’s active site, thereby preventing the formation of pro-inflammatory leukotrienes . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Properties

IUPAC Name

10-[(4-bromophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2S/c19-14-9-7-13(8-10-14)12-21-15-4-1-2-5-16(15)22-17-6-3-11-20-18(17)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWSDOFOOLESEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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